tert-Butyl 4-(2-(2-aminopyridin-4-yl)ethyl)piperidine-1-carboxylate
CAS No.: 1361114-97-7
Cat. No.: VC2706422
Molecular Formula: C17H27N3O2
Molecular Weight: 305.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1361114-97-7 |
|---|---|
| Molecular Formula | C17H27N3O2 |
| Molecular Weight | 305.4 g/mol |
| IUPAC Name | tert-butyl 4-[2-(2-aminopyridin-4-yl)ethyl]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-10-7-13(8-11-20)4-5-14-6-9-19-15(18)12-14/h6,9,12-13H,4-5,7-8,10-11H2,1-3H3,(H2,18,19) |
| Standard InChI Key | UZBMELGLWLHOPB-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)CCC2=CC(=NC=C2)N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)CCC2=CC(=NC=C2)N |
Introduction
Structural Characteristics and Chemical Properties
tert-Butyl 4-(2-(2-aminopyridin-4-yl)ethyl)piperidine-1-carboxylate is a chemical compound that contains several key structural features: a piperidine ring with a tert-butyloxycarbonyl (Boc) protecting group at the nitrogen position, a 2-aminopyridine moiety at the 4-position of the pyridine ring, and an ethyl linker connecting these two structural components. The compound shares structural similarities with tert-Butyl 4-[(2-aminopyridin-3-yl)amino]piperidine-1-carboxylate (CAS: 781649-86-3), though with distinct differences in substitution pattern and connectivity .
The estimated physicochemical properties of this compound are presented in Table 1:
| Property | Estimated Value/Description |
|---|---|
| Molecular Formula | C17H26N4O2 |
| Molecular Weight | Approximately 318.42 g/mol |
| Physical Appearance | Likely a crystalline solid |
| Solubility | Expected to be soluble in organic solvents (DCM, CHCl3, DMSO); limited water solubility |
| Functional Groups | Carbamate (Boc group), primary amine, pyridine ring |
| Stability | Generally stable under standard conditions; sensitive to strong acids |
The presence of the Boc protecting group serves as a crucial feature for synthetic applications, allowing selective modifications at other reactive sites while temporarily masking the reactivity of the piperidine nitrogen. This protection strategy is widely employed in multi-step syntheses of complex molecules with pharmaceutical potential .
Applications in Medicinal Chemistry and Drug Discovery
tert-Butyl 4-(2-(2-aminopyridin-4-yl)ethyl)piperidine-1-carboxylate has several potential applications in medicinal chemistry and drug discovery:
As a Synthetic Intermediate
The compound may serve as a valuable synthetic intermediate in the preparation of more complex bioactive molecules. The presence of the Boc protecting group allows for selective modifications at other reactive sites, with subsequent deprotection unveiling the piperidine nitrogen for further functionalization. This synthetic versatility makes it a potentially useful building block for constructing diverse chemical libraries for biological screening.
As a Pharmacophore Template
The structural arrangement of the piperidine and aminopyridine components connected by an ethyl linker creates a defined three-dimensional architecture that could serve as a template for designing compounds with specific pharmacophoric requirements. Systematic modifications of this template could enable the development of structure-activity relationships to optimize biological activity and selectivity.
In Fragment-Based Drug Discovery
The core structure of this compound could be utilized in fragment-based drug discovery approaches, where relatively small molecular fragments are identified as binding to target proteins and subsequently elaborated to develop more potent and selective ligands. The combination of the piperidine and aminopyridine moieties represents a fragment with potential to interact with various protein binding sites.
Analytical Methods for Characterization
Comprehensive characterization of tert-Butyl 4-(2-(2-aminopyridin-4-yl)ethyl)piperidine-1-carboxylate would require a combination of analytical techniques:
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy would provide detailed structural information. Expected key signals in the 1H NMR spectrum would include:
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tert-butyl group (singlet at approximately 1.4-1.5 ppm)
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Piperidine ring protons (multiple signals between 1.1-4.1 ppm)
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Ethyl linker protons (typically appearing as multiplets)
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Pyridine ring protons (aromatic region, approximately 6.5-8.5 ppm)
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Amino group protons (broad signal, variable position)
For the related compound tert-Butyl 4-[(2Z)-2-amino-2-(hydroxyimino)ethyl]piperidine-1-carboxylate, the 1H NMR data showed characteristic signals at δ 4.04 (m, 2H), 2.73 (m, 2H), 1.99 (d, 2H), 1.77 (m, 1H), 1.67 (m, 2H), 1.44 (s, 9H), and 1.10 (m, 2H) .
Mass Spectrometry
Mass spectrometry would confirm the molecular weight and fragmentation pattern. For tert-Butyl 4-[(2Z)-2-amino-2-(hydroxyimino)ethyl]piperidine-1-carboxylate, MS (ES+) showed 258 (M+1) , while the predicted molecular weight for tert-Butyl 4-(2-(2-aminopyridin-4-yl)ethyl)piperidine-1-carboxylate would be approximately 318.42 g/mol.
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) would be employed for purity assessment and reaction monitoring. These techniques would also be valuable for comparing the compound with structurally related analogs.
Future Research Directions
Several promising research directions can be identified for tert-Butyl 4-(2-(2-aminopyridin-4-yl)ethyl)piperidine-1-carboxylate:
Comprehensive Characterization Studies
Full physicochemical characterization would establish baseline properties for structure-activity relationship studies and provide reference data for future investigations.
Biological Activity Screening
Screening against a diverse panel of biological targets would help identify potential therapeutic applications. The compound's structural features suggest possible activity in areas such as enzyme inhibition, receptor modulation, or involvement in various signaling pathways.
Derivative Synthesis and Structure-Activity Relationships
Development of a library of structural analogs through systematic modifications would enable structure-activity relationship studies. These modifications could include:
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Variations in the linker length between the piperidine and pyridine moieties
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Substitutions on the pyridine ring
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Modifications of the 2-amino group
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Alternative protecting groups or deprotection to reveal the piperidine nitrogen
Table 2: Priority Areas for Future Research
| Research Priority | Specific Investigations | Expected Outcomes |
|---|---|---|
| Synthetic Methodology | Development of efficient, scalable synthesis | Improved access to the compound and derivatives |
| Biological Screening | Testing against enzyme panels, receptor binding assays | Identification of potential therapeutic targets |
| Structure-Activity Relationships | Systematic modification of key structural elements | Understanding of pharmacophore requirements |
| Computational Modeling | Conformational analysis, docking studies | Insight into binding modes and target interactions |
| Formulation Studies | Solubility enhancement, stability testing | Development of viable pharmaceutical formulations |
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